molecular formula C9H20O7S B1679201 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol CAS No. 65883-12-7

11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol

Cat. No.: B1679201
CAS No.: 65883-12-7
M. Wt: 272.32 g/mol
InChI Key: YCKREPSOVRTYRC-UHFFFAOYSA-N
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Description

“11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol” is also known as “2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethyl methanesulfonate” and has the molecular formula C9H20O7S . It is also referred to as PEG5-Ms . The molecular weight of this compound is 272.32 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)OCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 12 . The topological polar surface area is 99.7 Ų . The exact mass and monoisotopic mass of the compound are 272.09297415 g/mol .

Scientific Research Applications

Synthesis Applications

  • Conversion of Dihydro-2H-Pyran : The compound undergoes reactions with methylsulfonylsulfene for the conversion of 3,4-dihydro-2H-pyran into cis-2-(C-substituted)tetrahydropyran-3-sulfonates/sulfinates. This process involves alkylation and reductive cleavage reactions, contributing to the synthesis of various organic compounds (Beagley et al., 1992).

  • Nucleophilic Epoxidation of Unsaturated Sulfones : The compound is involved in the epoxidation of γ-oxygenated-α,β-unsaturated sulfones. This process is notable for its diastereoselectivity, producing syn- and anti-2-(phenylsulfonyl)oxiranes, which are important in organic synthesis (Jackson, Standen, & Clegg, 1991).

  • Preparation of Aliphatic Polysulfoxides : The compound is used in the preparation of aliphatic polysulfoxides, which have applications in the synthesis of various polymeric materials. This involves selective oxidation processes using hydrogen peroxide (Oyama, Ozaki, & Chujo, 1998).

  • Generation of Reactive Sulfur Species : It plays a role in the generation and photochemistry of methylsulfoxide radicals, which are key reactive sulfur species in atmospheric chemistry and organic synthesis (Liu et al., 2017).

Pharmaceutical Research

  • Inhibitors of Glycogen Synthase Kinase 3β : Certain derivatives of the compound have been studied for their role as inhibitors of glycogen synthase kinase 3β, which is relevant in research on Alzheimer's disease and other neurological conditions (Kumata et al., 2015).

  • rice bacterial leaf blight. These derivatives demonstrate the potential for agricultural applications in controlling plant diseases (Shi et al., 2015).

Environmental and Analytical Chemistry

  • Reductive Activation in Oxygen-Deficient Cells : The compound has been investigated for its reductive activation in hypoxic conditions, which is relevant in understanding its behavior in oxygen-deficient environments (Baumann et al., 2010).

  • Induction of Drug-Metabolizing Enzymes : Studies have explored how 3-methylsulfonyl metabolites of polychlorinated biphenyl congeners, which are structurally similar, can induce drug-metabolizing enzymes, highlighting its environmental and pharmacological relevance (Kato et al., 1997).

Material Science

  • Synthesis of Liquid Crystals : The compound is used in the synthesis of liquid crystals, specifically in the formation of dicyclopenta[a,d]cyclooctene cores. This has implications in the development of new materials with specific optical properties (Paquette, Liang, & Wang, 1996).

  • Generation of Methylsulfonyl Radical : Research has been conducted on the generation and isolation of the methylsulfonyl radical from compounds like allylmethylsulfone, which has implications in understanding atmospheric chemistry and environmental processes (Reisenauer et al., 2015).

Mechanism of Action

Target of Action

PEG5-Ms, also known as 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol or 1-METHANESULFONYL-11-HYDROXY-3,6,9-TRIOXAUNDECANE, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of PEG5-Ms are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, PEG5-Ms serves as a linker molecule that connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, PEG5-Ms is a cleavable linker used to attach a cytotoxic drug to an antibody .

Biochemical Pathways

The biochemical pathways affected by PEG5-Ms are primarily those involved in protein degradation and antibody-target interactions . The exact pathways would depend on the specific proteins targeted by the PROTAC or ADC.

Pharmacokinetics

The presence of peg5-ms in these molecules can enhance their water solubility , which could potentially improve their bioavailability.

Result of Action

The result of PEG5-Ms’s action is the selective degradation of target proteins (in the case of PROTACs) or the targeted delivery of cytotoxic drugs (in the case of ADCs) . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of PEG5-Ms, as part of a PROTAC or ADC, can be influenced by various environmental factors. For instance, the presence of PEG5-Ms can increase the water solubility of these molecules , which could potentially enhance their stability and efficacy in aqueous environments.

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . PROTACs are a type of drug that works by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . ADCs, on the other hand, are antibodies that have been linked to a cytotoxic drug . The compound interacts with these biomolecules through its mesyl and hydroxyl groups .

Cellular Effects

The cellular effects of 11-{(Methylsulfonyl)oxy}-3,6,9-trioxaundecanol are primarily related to its role in the synthesis of PROTACs and ADCs . The compound’s hydrophilic nature increases the water solubility of the resulting PROTACs and ADCs , which can influence cell function by enhancing the delivery and efficacy of these drugs . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC or ADC.

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role as a linker in the formation of PROTACs and ADCs . The compound’s mesyl group serves as a good leaving group for nucleophilic substitution reactions, facilitating the attachment of the drug to the antibody or E3 ubiquitin ligase . This process allows the PROTAC or ADC to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of the compound would likely depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactants .

Dosage Effects in Animal Models

The compound’s role in the synthesis of PROTACs and ADCs suggests that its effects would be closely tied to the dosage of these drugs .

Metabolic Pathways

Given its role in the synthesis of PROTACs and ADCs, it is likely that the compound interacts with enzymes and cofactors involved in protein degradation and drug metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its incorporation into PROTACs and ADCs . The compound’s hydrophilic nature could influence its localization and accumulation by increasing the water solubility of these drugs .

Subcellular Localization

The subcellular localization of this compound would be determined by the target protein of the PROTAC or ADC it is incorporated into . The compound could be directed to specific compartments or organelles based on the localization of these target proteins .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKREPSOVRTYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402451
Record name 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65883-12-7
Record name 11-{(methylsulfonyl)oxy}-3,6,9-trioxaundecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 mL of dichloromethane was added to 25 g of tetraethylene glycol and 32.8 g of silver oxide, and then a solution of 17.7 g of methanesulfonyl chloride in 50 ml of dichloromethane was added dropwise. After stirring the reaction solution at room temperature for 2 days, the solution was filtered with a celite, and then the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography to obtain 24 g of the objective compound.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
32.8 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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